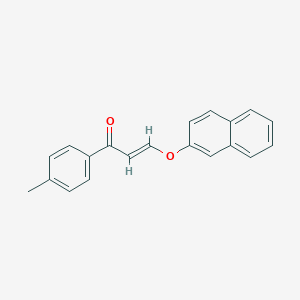
4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide (PTPA) is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. PTPA is a derivative of tetrahydropyran and is commonly used as a reagent in organic chemistry.
Wirkmechanismus
The mechanism of action of 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide is not fully understood, but it is thought to inhibit enzyme activity by binding to the active site of the enzyme and preventing the substrate from binding. 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide has been shown to be a competitive inhibitor of acetylcholinesterase, meaning that it competes with the substrate for binding to the enzyme's active site.
Biochemical and Physiological Effects
4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting enzyme activity, 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases. 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide has also been shown to have anti-inflammatory properties, which may be beneficial for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide in lab experiments is its relatively simple synthesis method. 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of using 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide is that it is not very water-soluble, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide. One area of research could be the development of 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Another area of research could be the synthesis of 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide derivatives with improved solubility and other properties that may be beneficial for specific applications. Additionally, further research could be conducted to better understand the mechanism of action of 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide and its effects on various enzymes and biological systems.
Synthesemethoden
4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide can be synthesized through the reaction of p-toluidine with 4-phenyl-2,3-dihydrofuran-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with hydrochloric acid to obtain 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition studies, and as a building block for the synthesis of other chemical compounds. 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters in the brain. This makes 4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
Eigenschaften
Produktname |
4-Phenyl-tetrahydro-pyran-4-carboxylic acid p-tolylamide |
|---|---|
Molekularformel |
C19H21NO2 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-4-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C19H21NO2/c1-15-7-9-17(10-8-15)20-18(21)19(11-13-22-14-12-19)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,20,21) |
InChI-Schlüssel |
NRFFJCOKMHKYKB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214891.png)
![3-(3-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214893.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214894.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B214906.png)
![(6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid](/img/structure/B214910.png)
![1-[1-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propan-2-ol](/img/structure/B214911.png)
![3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione](/img/structure/B214912.png)
![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214914.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate](/img/structure/B214915.png)